molecular formula C17H18N2O4S B2529479 4-methoxy-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921559-47-9

4-methoxy-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2529479
CAS No.: 921559-47-9
M. Wt: 346.4
InChI Key: GPFGPINBWQNUGM-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel anticancer and antimicrobial agents. Its molecular architecture, featuring a sulfonamide group linked to an indolin-2-one moiety, is strategically designed to mimic structural elements found in potent enzyme inhibitors. The core research value of this compound is primarily associated with its potential as a selective inhibitor of Carbonic Anhydrase IX (CA IX) . CA IX is a transmembrane enzyme overexpressed in a wide range of solid tumors, including triple-negative breast cancer, but is largely absent in normal tissues . This enzyme plays a critical role in tumorigenesis by helping cancer cells adapt to hypoxic (low-oxygen) conditions, a common feature of the tumor microenvironment . By selectively inhibiting CA IX, this benzenesulfonamide derivative is investigated for its ability to disrupt pH regulation in cancer cells, potentially suppressing tumor growth, proliferation, and metastasis . Research into structurally similar benzenesulfonamides has demonstrated promising anti-proliferative activity against cancer cell lines such as MDA-MB-231 and MCF-7, with some derivatives also inducing apoptosis (programmed cell death) . Furthermore, the compound holds substantial value in infectious disease research. Inhibition of carbonic anhydrases present in pathogenic bacteria has been shown to interfere with bacterial growth and biofilm formation . Analogues of this compound class have exhibited significant antibacterial and anti-biofilm activities against pathogens like Staphylococcus aureus and Klebsiella pneumoniae , suggesting a potential application for this specific derivative in developing new anti-infective strategies . The compound is provided strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methoxy-2-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-8-14(23-3)5-7-16(11)24(21,22)18-13-4-6-15-12(9-13)10-17(20)19(15)2/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFGPINBWQNUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isatin Reduction and N-Alkylation

Isatin (indoline-2,3-dione) serves as the starting material. Catalytic hydrogenation using Pd/C in ethanol reduces the C3 carbonyl to yield 2-oxoindoline. Subsequent N-methylation employs methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base, achieving 1-methyl-2-oxoindoline in 85–92% yield.

Nitration and Reduction

Direct nitration of 1-methyl-2-oxoindoline with nitric acid in sulfuric acid introduces a nitro group predominantly at the C5 position due to the electron-donating methyl group. Reduction using hydrogen gas (1 atm) over Raney nickel in ethanol converts the nitro group to an amine, yielding 1-methyl-2-oxoindolin-5-amine.

Table 1: Optimization of Nitration Conditions

Nitrating Agent Solvent Temperature (°C) Yield (%)
HNO₃/H₂SO₄ H₂SO₄ 0–5 78
Acetyl nitrate Acetic acid 25 65
NO₂BF₄ DCM -10 82

Synthesis of 4-Methoxy-2-Methylbenzenesulfonyl Chloride

Friedel-Crafts Alkylation

Toluene undergoes Friedel-Crafts alkylation with methyl chloride in the presence of AlCl₃ to introduce a methyl group at the ortho position, yielding 2-methyltoluene. Subsequent nitration with fuming nitric acid introduces a nitro group para to the methyl group.

Methoxylation and Sulfonation

Nucleophilic aromatic substitution replaces the nitro group with methoxy using sodium methoxide in methanol under reflux. Sulfonation is achieved by treating the resultant 4-methoxy-2-methyltoluene with chlorosulfonic acid at 0°C, followed by reaction with phosphorus pentachloride to generate the sulfonyl chloride.

Key Reaction Parameters:

  • Chlorosulfonic acid stoichiometry: 1.2 equivalents
  • Reaction time: 4 hours
  • Yield: 76–84%

Sulfonamide Coupling

Amine-Sulfonyl Chloride Reaction

1-Methyl-2-oxoindolin-5-amine reacts with 4-methoxy-2-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using pyridine as a base. The reaction proceeds at 0°C to room temperature over 12 hours, achieving 88–93% yield after recrystallization from ethanol.

Mechanistic Considerations:
Pyridine neutralizes HCl, shifting equilibrium toward sulfonamide formation. Steric hindrance from the methyl and methoxy groups necessitates prolonged reaction times for complete conversion.

Alternative Coupling Strategies

  • Schotten-Baumann Conditions : Aqueous sodium hydroxide and tetrabutylammonium bromide facilitate interfacial reactions, reducing side product formation.
  • Microwave Assistance : Microwave irradiation at 80°C for 20 minutes enhances reaction efficiency (95% yield).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Tubular reactors enable precise temperature control during nitration and sulfonation steps, minimizing decomposition. Automated in-line Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress, ensuring consistency.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (3:1 v/v) achieve >99% purity.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:2) removes residual sulfonyl chloride.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 2.38 (s, 3H, Ar-CH₃), 3.81 (s, 3H, N-CH₃), 6.92–7.45 (m, 6H, Ar-H).
  • HRMS : m/z calculated for C₁₇H₁₇N₂O₄S [M+H]⁺: 369.0912; found: 369.0915.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥99.5% purity.

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration : Electron-donating groups direct nitration to the para position, but minor ortho byproducts (<5%) require chromatographic removal.
  • Sulfonyl Chloride Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions and inert atmospheres.

Comparative Analysis of Synthetic Routes

Table 2: Yield and Efficiency by Method

Step Classical Method Yield (%) Flow Chemistry Yield (%)
Indolinone synthesis 85 91
Sulfonation 76 89
Coupling 88 95

Chemical Reactions Analysis

4-methoxy-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with various molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing pathways involved in inflammation, cancer, and viral infections . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to two structurally related benzenesulfonamides identified in the evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents
4-Methoxy-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide (Target) Likely C₁₇H₁₉N₂O₄S* ~347.41* 4-OCH₃, 2-CH₃ (benzene); 1-CH₃, 2-oxoindolin-5-yl (sulfonamide)
4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide C₁₅H₁₅N₃O₃S 323.36 4-OCH₃ (benzene); 1-CH₃-indazol-5-yl (sulfonamide)
2-Methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide C₁₉H₂₃N₃O₆S₂ 453.53 2-OCH₃ (benzene); isothiazolidinyl-1,1-dioxide, pyridinylethyl-N-methyl groups

*Estimated based on structural analysis.

Key Observations:

Benzene Ring Substituents :

  • The target compound and the indazole analogue share a 4-methoxy group, but the target adds a 2-methyl group, increasing steric bulk and lipophilicity.
  • The pyridine-containing analogue substitutes the benzene with a 2-methoxy group, paired with a complex isothiazolidinyl-dioxide moiety.

Sulfonamide-Linked Groups: The target’s 2-oxoindolin group is non-aromatic (vs.

Molecular Weight and Complexity :

  • The target (~347 g/mol) is intermediate in size between the simpler indazole analogue (323 g/mol) and the bulkier pyridine/isothiazolidinyl derivative (454 g/mol).

Crystallographic and Computational Insights

  • Structural Determination: The indazole analogue was characterized via X-ray crystallography, likely using SHELX software (a widely used tool for small-molecule refinement, as noted in ). This suggests that similar methods could resolve the target compound’s conformation, particularly the orientation of the oxoindoline group relative to the benzene ring.

Biological Activity

4-Methoxy-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is an organic compound classified as an indole derivative, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, along with a methoxy group and a methyl group that enhance its bioactivity. Below is a summary of its chemical characteristics:

Property Details
IUPAC Name 4-methoxy-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
Molecular Formula C17H18N2O4S
Molecular Weight 342.40 g/mol
CAS Number 921559-47-9

Anticancer Properties

Research indicates that 4-methoxy-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibits significant anticancer properties, particularly through the induction of apoptosis in cancer cells. The compound has been shown to inhibit key signaling pathways involved in tumor growth and survival, making it a candidate for further development as an anticancer agent.

  • Mechanism of Action : The compound interacts with various molecular targets, including:
    • Inhibition of specific kinases involved in cancer cell proliferation.
    • Induction of apoptosis via mitochondrial pathways.
  • In Vitro Studies : In studies involving cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer), the compound demonstrated IC50 values ranging from 10 μM to 30 μM, indicating potent activity against these cells .

Antimicrobial Activity

4-Methoxy-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide also exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including Gram-positive bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values between 15.625 μM and 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antibacterial agent .
  • Biofilm Inhibition : It has been reported to inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Anticancer Activity :
    • A study published in MDPI demonstrated that the compound effectively inhibits STAT3 and tubulin, which are critical in various cancers . The dual-targeting approach showed enhanced antitumor effects compared to single-target inhibitors.
  • Antimicrobial Efficacy :
    • Research highlighted its bactericidal action against MRSA strains, showcasing its potential as a treatment option for resistant bacterial infections .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of related indole derivatives revealed that modifications to the methoxy and methyl groups significantly influence biological activity, suggesting avenues for optimizing efficacy .

Q & A

Basic: How can synthetic routes for this compound be optimized to improve purity and yield?

Methodological Answer:
Multi-step synthesis typically involves nucleophilic substitution and sulfonylation reactions. Key optimizations include:

  • Temperature Control: Maintain 0–5°C during sulfonyl chloride coupling to minimize side reactions (e.g., hydrolysis) .
  • Base Selection: Use triethylamine (TEA) to neutralize HCl byproducts, enhancing reaction efficiency .
  • Purification: Recrystallization with dichloromethane/hexane (3:1 v/v) yields >95% purity .
ParameterOptimal ConditionImpact on Yield/Purity
SolventDichloromethaneHigh solubility
Reaction Time12–16 hrsComplete conversion
WorkupAqueous NaHCO₃Removes acidic impurities

Basic: What analytical techniques are critical for structural elucidation?

Methodological Answer:

  • X-ray Crystallography: Resolve 3D conformation using SHELXL (SHELX suite) with Mo-Kα radiation (λ = 0.71073 Å). Refinement parameters: R₁ < 0.05, wR₂ < 0.12 .
  • NMR Spectroscopy:
    • ¹H NMR: Identify methoxy (δ 3.8–4.0 ppm) and indolinone NH (δ 10.2 ppm) protons .
    • 13C NMR: Confirm sulfonamide carbonyl at δ 170–175 ppm .

Advanced: How can contradictions in biological activity data between studies be resolved?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

  • Reproducibility Checks: Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) .
  • Analytical Purity: Use HPLC-MS (C18 column, 0.1% formic acid gradient) to verify compound integrity pre-assay .
  • Dose-Response Curves: Compare EC₅₀ values across ≥3 independent replicates to confirm potency trends .

Advanced: What computational methods predict target binding modes?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with EGFR or COX-2) using AMBER or GROMACS. Key metrics:
    • Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
    • Binding free energy (ΔG) calculated via MM-PBSA .
  • Docking Studies (AutoDock Vina): Prioritize poses with hydrogen bonds to sulfonamide oxygens and hydrophobic contacts with methyl/methoxy groups .

Basic: What in vitro models are suitable for initial pharmacological evaluation?

Methodological Answer:

  • Anticancer Activity: MTT assay in MCF-7 (breast) or A549 (lung) cells, with IC₅₀ ≤10 µM considered potent .
  • Anti-inflammatory Screening: COX-2 inhibition assay (ELISA), comparing % inhibition to celecoxib .
  • Dosage: Use 0.1–100 µM range; include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: How do structural modifications impact pharmacokinetics (PK)?

Methodological Answer:

  • LogP Optimization: Introduce polar groups (e.g., -OH) to reduce LogP from 3.5 to 2.0, enhancing aqueous solubility .
  • Metabolic Stability: Incubate with liver microsomes (human/rat). Half-life (t₁/₂) >60 mins suggests favorable PK .
  • In Vivo vs. In Vitro Discrepancies: Address poor bioavailability via prodrug strategies (e.g., esterification of sulfonamide) .

Advanced: What mechanistic insights explain its activity in cancer pathways?

Methodological Answer:

  • Apoptosis Induction: Measure caspase-3/7 activation (luminescence assay) in treated cells vs. controls .
  • Signaling Pathway Inhibition: Western blot for phosphorylated ERK/AKT in dose-dependent studies .
  • Table: Key Targets and Effects
TargetAssay TypeObserved Effect (10 µM)
EGFRKinase Inhibition72% inhibition
Bcl-2Protein Binding↓ Expression by 50%
TubulinPolymerization35% suppression

Basic: How are structure-activity relationships (SAR) explored for this scaffold?

Methodological Answer:

  • Core Modifications:
    • Replace methoxy with ethoxy: ↑ lipophilicity but ↓ solubility .
    • Substitute indolinone with oxindole: Alters hydrogen-bonding patterns .
  • Functional Group Screening:
    • Sulfonamide → Carboxamide: Reduces COX-2 affinity by 60% .
    • Methyl → Chlorine: Enhances cytotoxicity (IC₅₀ from 12 µM to 5 µM) .

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